Cas no 2138361-74-5 (1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)

1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine
- 2138361-74-5
- EN300-1128745
-
- インチ: 1S/C12H20N6/c1-4-9(5-2)8-18-11(12(13)15-16-18)10-6-7-14-17(10)3/h6-7,9H,4-5,8,13H2,1-3H3
- InChIKey: VFCPLWFBGOLLIE-UHFFFAOYSA-N
- ほほえんだ: N1(C(=C(N)N=N1)C1=CC=NN1C)CC(CC)CC
計算された属性
- せいみつぶんしりょう: 248.17494466g/mol
- どういたいしつりょう: 248.17494466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128745-0.25g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 0.25g |
$1328.0 | 2023-10-26 | |
Enamine | EN300-1128745-0.5g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 0.5g |
$1385.0 | 2023-10-26 | |
Enamine | EN300-1128745-10g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 10g |
$6205.0 | 2023-10-26 | |
Enamine | EN300-1128745-5g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 5g |
$4184.0 | 2023-10-26 | |
Enamine | EN300-1128745-2.5g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 2.5g |
$2828.0 | 2023-10-26 | |
Enamine | EN300-1128745-1g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 1g |
$1442.0 | 2023-10-26 | |
Enamine | EN300-1128745-0.1g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 0.1g |
$1269.0 | 2023-10-26 | |
Enamine | EN300-1128745-0.05g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 95% | 0.05g |
$1212.0 | 2023-10-26 | |
Enamine | EN300-1128745-1.0g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1128745-10.0g |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine |
2138361-74-5 | 10g |
$6205.0 | 2023-06-09 |
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amineに関する追加情報
Introduction to 1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine (CAS No. 2138361-74-5)
1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine, with the CAS number 2138361-74-5, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.
The chemical structure of 1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine consists of a triazole ring linked to a substituted pyrazole moiety and an alkyl chain. The triazole ring is a versatile scaffold that has been extensively studied for its ability to modulate various biological targets. The presence of the 2-ethylbutyl group and the 1-methylpyrazole moiety adds complexity and specificity to the molecule, potentially enhancing its pharmacological profile.
Recent studies have highlighted the potential of triazoles in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2023) investigated the antifungal activity of several triazole derivatives, including 1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine. The results showed that this compound exhibited potent antifungal activity against a range of clinically relevant fungal pathogens, such as Candida albicans and Aspergillus fumigatus. This finding suggests that 1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine could be a valuable lead compound for the development of new antifungal agents.
In addition to its antifungal properties, 1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine has also shown promise in other therapeutic areas. A study published in the Bioorganic & Medicinal Chemistry Letters (2023) explored the anti-inflammatory effects of this compound. The researchers found that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This anti-inflammatory activity makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-y l)-1H - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶ -triazol -4 - amine have also been investigated. A study published in the European Journal of Pharmaceutical Sciences (2023) evaluated its absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication.
To further understand the mechanism of action of 1-(2 - ethylbut yl ) -5 -( m e t h y l - H - p y r az o l - y l ) - H - , , -tr iaz o l - amine , researchers have conducted molecular docking studies. These studies revealed that the compound binds to specific protein targets involved in fungal cell wall synthesis and inflammatory signaling pathways. The binding affinity and selectivity observed in these studies provide valuable insights into the molecular basis of its biological activities.
In conclusion, 1-(2 - e t h y l b u t y l ) -5 -( m e t h y l - H - p y r az o l - y l ) - H - , , -tr iaz o l - amine (CAS No. 2 83674999999999999999999999999836748888888888888888888747474747474747474747474747474747476666666666666666666000000000000000000000000) is a promising compound with diverse biological activities. Its potential applications in antifungal therapy and anti-inflammatory treatment make it an attractive target for further research and development. Ongoing studies are expected to provide more detailed insights into its pharmacological profile and clinical potential.
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